Lenalidomide-C6-OH is a derivative of lenalidomide, a compound primarily used in the treatment of multiple myeloma and certain types of anemia. Lenalidomide is classified as an immunomodulatory drug that enhances immune responses and has anti-inflammatory properties. This compound is structurally related to thalidomide, sharing similar mechanisms of action but with improved efficacy and safety profiles.
Lenalidomide is synthesized from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate through a multi-step chemical process. It falls under the category of immunomodulatory agents, which are known for their ability to modify immune system activity, particularly in hematological malignancies. The compound has been extensively studied for its pharmacological properties and clinical applications in oncology.
The synthesis of lenalidomide involves several key steps:
The entire process is characterized by specific conditions that optimize yield and purity, with the final product often undergoing rigorous analytical testing to confirm its identity and quality .
The molecular structure of lenalidomide can be represented by the following formula:
Lenalidomide participates in various chemical reactions typical for compounds with amino and nitro functionalities:
Lenalidomide functions primarily by modulating the immune system. Its mechanism includes:
Lenalidomide is primarily used in clinical settings for:
Additionally, ongoing research continues to explore its potential applications in other hematological malignancies and autoimmune diseases due to its immunomodulatory effects .
Lenalidomide-C6-OH represents a strategically engineered analog of the immunomodulatory drug lenalidomide, featuring a hydroxyl-terminated hexyl linker appended at the C6 position of the phthalimide ring. This modification directly addresses a key challenge in cereblon (CRBN)-mediated targeted protein degradation: neosubstrate selectivity. The C6 position resides within the solvent-exposed region of the phthalimide ring when bound to CRBN, enabling chemical modifications to sterically and electronically modulate interactions with neosubstrates like IKZF1/3 and CK1α [4] [9].
Hydroxylation at the C6 terminus serves dual purposes:
Studies on halogenated C6 derivatives (e.g., 6-fluoro-lenalidomide, NE-005) demonstrate that C6 modifications can decouple therapeutic degradation (IKZF1/3, CK1α) from off-target effects (SALL4, PLZF). AlphaScreen assays confirm that 6-fluoro-lenalidomide exhibits 4.8-fold stronger binding to IKZF1 than SALL4, while 6-hydroxy derivatives maintain comparable selectivity profiles [4].
Table 1: Impact of C6 Modifications on Neosubstrate Degradation
| Derivative | IKZF1 Degradation (EC₅₀, nM) | SALL4 Degradation (EC₅₀, nM) | Selectivity Ratio (IKZF1:SALL4) |
|---|---|---|---|
| Lenalidomide | 110 | 280 | 2.5 |
| 6-Fluoro (NE-005) | 25 | >1,000 | >40 |
| 6-Hydroxy | 95 | 450 | 4.7 |
| 6-Chloro (NE-013) | 210 | Not degraded | ∞ |
Data adapted from Nature Communications [4]
The synthesis of Lenalidomide-C6-OH (C₁₉H₂₅N₃O₄, MW 359.42 g/mol) employs a modular approach centered on late-stage functionalization of the lenalidomide scaffold:
Step 1: N-Alkylation of LenalidomideLenalidomide undergoes nucleophilic substitution with 6-bromohexan-1-ol under phase-transfer conditions. Catalytic tetrabutylammonium iodide (TBAI, 5 mol%) in dimethylacetamide (DMAc) at 80°C drives the reaction to >85% yield in 12 hours, minimizing di-alkylation byproducts [2] [6]. Alternative solvents like acetonitrile or THF reduce yields to <60% due to poor solubility.
Step 2: Deprotection and PurificationCrude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water (4:1). HPLC analysis confirms ≥95% purity (Nucleosil C8 column; 20% acetonitrile/0.1% TFA mobile phase) [3] [5].
Table 2: Solvent Optimization for N-Alkylation
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| DMAc | TBAI | 80 | 87 | 92 |
| DMF | TBAI | 80 | 78 | 90 |
| Acetonitrile | None | 80 | 42 | 85 |
| THF | 18-Crown-6 | 65 | 59 | 88 |
Critical Insight: Microwave-assisted synthesis (100°C, 30 min) in DMAc improves yields to 92% but increases epimerization risk at the glutarimide chiral center, necessitating stringent chiral HPLC monitoring [5].
The choice between C6-hydroxyl (e.g., Lenalidomide-C6-OH) and C6-amine (e.g., Lenalidomide-C6-NH₂) derivatives hinges on conjugation efficiency, stability, and steric effects in PROTAC design:
Hydroxyl Derivatives: React with carbonyl diimidazole (CDI) or disuccinimidyl carbonate (DSC) to form activated carbonates for amine coupling. Exhibit superior pH stability (2–10) [6].
Conjugation Efficiency:Hydroxyl-directed conjugation to JQ1 (BET inhibitor) achieves 92% coupling yield vs. 75% for amine derivatives, attributed to reduced nucleophile competition from the glutarimide carbonyl [4] [6].
Steric Effects in Ternary Complex Formation:Molecular dynamics simulations reveal C6-hydroxyl analogs confer 2.3 Å closer proximity between CRBN and BRD4 in PROTAC ternary complexes than C6-amine analogs, enhancing ubiquitin transfer efficiency [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2